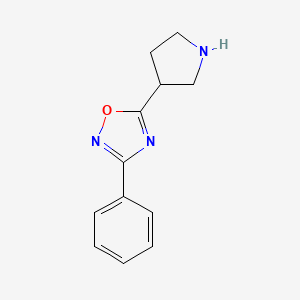![molecular formula C13H18ClN B11790214 1-(p-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11790214.png)
1-(p-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(p-Tolyl)-3-azabicyclo[311]heptane hydrochloride is a bicyclic compound featuring a unique structure that includes a p-tolyl group and an azabicycloheptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(p-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride typically involves the reaction of 1-bromotricyclo[4.1.0.02,7]heptane with p-tolyl sulfone under photochemical conditions . The reaction proceeds via a radical mechanism, leading to the formation of the desired bicyclic structure. The reaction conditions often include the use of UV radiation and solvents like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(p-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the azabicycloheptane framework.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(p-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of high-energy density compounds and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(p-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride involves its interaction with molecular targets through its bicyclic structure. The azabicycloheptane framework allows for specific binding interactions with enzymes and receptors, potentially leading to biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Bicyclo[3.1.1]heptane derivatives: These compounds share a similar bicyclic structure but may have different substituents, leading to varied properties and applications.
Aza-bicyclo[3.1.1]heptanes: These compounds also contain an azabicycloheptane framework but differ in the substituents attached to the nitrogen atom.
Uniqueness: 1-(p-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride is unique due to the presence of the p-tolyl group, which imparts specific chemical and physical properties. This makes it particularly useful in applications where these properties are desired.
Properties
Molecular Formula |
C13H18ClN |
|---|---|
Molecular Weight |
223.74 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane;hydrochloride |
InChI |
InChI=1S/C13H17N.ClH/c1-10-2-4-12(5-3-10)13-6-11(7-13)8-14-9-13;/h2-5,11,14H,6-9H2,1H3;1H |
InChI Key |
YKHNGBLOAPCTLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC(C2)CNC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


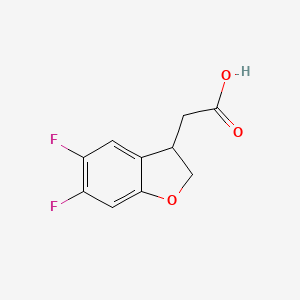

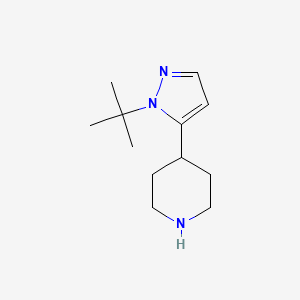

![Tert-butyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B11790159.png)

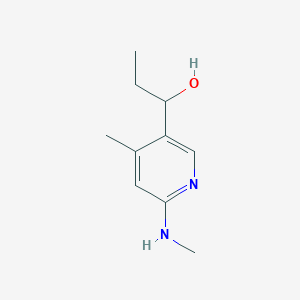
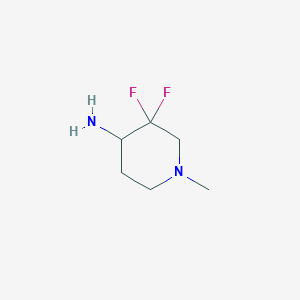
![2-(3-Fluorophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11790181.png)
![3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11790189.png)
![Ethyl 3-(benzylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11790190.png)


